Dabcyl-arg-gly-val-val-asn-ala-ser-ser-arg-leu-ala-edans

描述

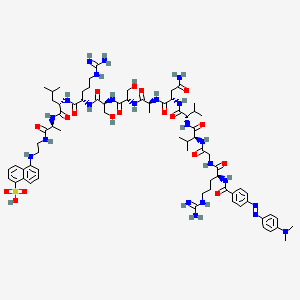

Dabcyl-arg-gly-val-val-asn-ala-ser-ser-arg-leu-ala-edans: is a synthetic peptide used as a fluorescence resonance energy transfer (FRET) substrate. It is specifically designed for the development of fluorescence-based assays, particularly for the detection and study of protease activity. This compound is cleaved at the alanine-serine bond, which liberates the C-terminal peptide-EDANS fragment from the proximity quenching effect of the DABCYL group .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Dabcyl-arg-gly-val-val-asn-ala-ser-ser-arg-leu-ala-edans involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Resin Loading: The first amino acid is attached to the resin.

Deprotection: The protecting group on the amino acid is removed.

Coupling: The next amino acid is activated and coupled to the growing peptide chain.

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

Cleavage and Purification: The peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves:

Automated SPPS: Utilizing automated synthesizers to perform the repetitive steps of SPPS.

Large-Scale Purification: Employing large-scale HPLC systems for purification.

Quality Control: Ensuring the purity and quality of the final product through rigorous testing and analysis.

化学反应分析

Types of Reactions: Dabcyl-arg-gly-val-val-asn-ala-ser-ser-arg-leu-ala-edans primarily undergoes enzymatic cleavage reactions. The compound is designed to be a substrate for specific proteases, which cleave the peptide at the alanine-serine bond.

Common Reagents and Conditions:

Proteases: Enzymes such as human cytomegalovirus proteinase are commonly used to cleave the peptide.

Buffers: Phosphate-buffered saline (PBS) or other suitable buffers maintain the pH and ionic strength required for optimal enzyme activity.

Major Products Formed:

N-terminal Fragment: Dabcyl-arg-gly-val-val-asn-ala-ser.

C-terminal Fragment: ser-ser-arg-leu-ala-edans.

科学研究应用

Protease Activity Assays

The primary application of Dabcyl-Arg-Gly-Val-Val-Asn-Ala-Ser-Ser-Arg-Leu-Ala-Edans is in the monitoring of protease activities. It serves as a substrate for various proteases, including:

- HCMV Protease : The peptide is cleaved efficiently by human cytomegalovirus protease, enabling continuous assays with low peptide concentrations (<10 µM) .

- HIV-1 Protease : In studies aimed at screening for inhibitors of HIV-1 protease, this peptide was employed as part of a FRET-based activity assay combined with surface plasmon resonance (SPR) binding assays. This dual approach allowed researchers to identify marine extracts that inhibited the protease effectively .

Drug Discovery and Screening

The peptide's ability to facilitate the identification of protease inhibitors makes it valuable in drug discovery efforts. For instance:

- In a study screening marine extracts for protease inhibitors, this compound was used to evaluate the inhibitory effects of various compounds against HIV and other aspartic proteases .

Cellular Studies

This compound has also been applied in cellular contexts:

- Monitoring Protein Kinase C Activity : The peptide has been used to monitor protein kinase C activity in living cells, providing insights into cellular signaling pathways .

Screening Marine Extracts for Protease Inhibitors

In a notable study published in Marine Drugs, researchers utilized this compound as a substrate to assess the inhibitory effects of various marine extracts on HIV protease and other aspartic proteases. The study demonstrated that several extracts significantly inhibited protease activities, highlighting the peptide's utility in identifying potential therapeutic agents .

| Extract | Protease Inhibition (%) |

|---|---|

| P1-20 | >30% |

| P1-50 | >45% |

| P1-80 | >30% (except HIV) |

Application in FRET-Based Assays

The use of this compound in FRET-based assays has been documented extensively. Researchers have leveraged this peptide to develop sensitive assays capable of detecting low concentrations of proteases, which is crucial for understanding various biological processes and disease mechanisms .

作用机制

Mechanism: Dabcyl-arg-gly-val-val-asn-ala-ser-ser-arg-leu-ala-edans functions as a FRET substrate. The DABCYL group quenches the fluorescence of the EDANS group when in close proximity. Upon cleavage by a specific protease at the alanine-serine bond, the EDANS fragment is released, resulting in an increase in fluorescence. This change in fluorescence is used to measure protease activity.

Molecular Targets and Pathways:

Proteases: The primary molecular targets are proteases, such as human cytomegalovirus proteinase.

Pathways: Involved in pathways related to viral replication and protein degradation.

相似化合物的比较

Dabcyl-lys-thr-ser-ala-val-leu-gln-ser-gly-phe-arg-lys-met-glu-edans: Another FRET substrate used for studying protease activity, particularly for SARS-CoV main protease.

Uniqueness:

Specificity: Dabcyl-arg-gly-val-val-asn-ala-ser-ser-arg-leu-ala-edans is specifically designed for human cytomegalovirus proteinase, making it unique in its application.

Cleavage Site: The alanine-serine bond is a specific target for certain proteases, providing a distinct advantage in studying these enzymes

生物活性

Dabcyl-arg-gly-val-val-asn-ala-ser-ser-arg-leu-ala-edans is a synthetic peptide substrate extensively utilized in biochemical assays, particularly for studying protease activity. This compound features a unique sequence of amino acids and incorporates fluorogenic tags, which allow for the monitoring of enzyme kinetics through fluorescence resonance energy transfer (FRET). The biological activity of this compound is primarily linked to its role as a substrate for various proteases, making it significant in both research and clinical applications.

Chemical Structure and Properties

The compound consists of the following components:

- Fluorophore: EDANS (5-(2-aminoethyl)aminonaphthalene-1-sulfonic acid)

- Quencher: Dabcyl (4-(dimethylaminophenylazo)benzoyl)

- Amino Acid Sequence: Arg-Gly-Val-Val-Asn-Ala-Ser-Ser-Arg-Leu-Ala

The molecular formula is with a molecular weight of approximately 1628.6 g/mol. The presence of Dabcyl and EDANS allows for the measurement of protease activity by detecting changes in fluorescence upon cleavage of the peptide bond between specific amino acids in the sequence, particularly at the alanine-serine bond .

The biological activity is characterized by the cleavage of the peptide bond by specific proteases. Upon cleavage, the EDANS moiety is released from Dabcyl, resulting in an increase in fluorescence intensity. This change can be quantitatively measured using spectrofluorimetry, enabling real-time analysis of protease activity. The ability to monitor these reactions makes it a valuable tool for studying enzyme kinetics and specificity .

Applications in Research

This compound has been employed in various studies, particularly in cancer research and tissue remodeling due to its interaction with matrix metalloproteinases (MMPs). The compound has been shown to effectively measure MMP activity, which is crucial for understanding tumor progression and metastasis .

Case Study: MMP Activity Measurement

In a study assessing MMP activity, researchers utilized this compound as a substrate to evaluate the efficiency of different MMP inhibitors. The kinetic parameters derived from these experiments provided insights into enzyme-substrate interactions, including Michaelis constant () and turnover number (). Such data are essential for developing therapeutic strategies targeting MMPs in cancer treatment .

Comparative Analysis with Similar Compounds

To highlight the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Unique Features |

|---|---|

| Dabcyl-Leu-Ala-Arg-Val-Glu-EDANS | Different amino acid sequence; targets different proteases. |

| Abz-Thr-Val-Leu-Glu-Arg-Ser-K(dnp) | Utilizes different fluorophore; designed for MMPs. |

| Abz-Gly-Ile-Val-Arg-Ala-K(dnp) | Employs Abz; targets distinct enzymatic pathways. |

| Dabcyl-CMV Protease Substrate | Specifically tailored for cytomegalovirus protease activity. |

This table illustrates that while there are other fluorogenic substrates available, this compound stands out due to its specific sequence and dual functionality as both a quencher and fluorophore .

属性

IUPAC Name |

5-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-5-carbamimidamido-2-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]pentanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]ethylamino]naphthalene-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C73H109N23O18S/c1-38(2)33-52(66(106)84-41(7)61(101)80-32-31-79-49-17-11-16-48-47(49)15-12-20-56(48)115(112,113)114)88-65(105)51(19-14-30-82-73(77)78)87-68(108)55(37-98)91-69(109)54(36-97)90-62(102)42(8)85-67(107)53(34-57(74)99)89-70(110)60(40(5)6)93-71(111)59(39(3)4)92-58(100)35-83-64(104)50(18-13-29-81-72(75)76)86-63(103)43-21-23-44(24-22-43)94-95-45-25-27-46(28-26-45)96(9)10/h11-12,15-17,20-28,38-42,50-55,59-60,79,97-98H,13-14,18-19,29-37H2,1-10H3,(H2,74,99)(H,80,101)(H,83,104)(H,84,106)(H,85,107)(H,86,103)(H,87,108)(H,88,105)(H,89,110)(H,90,102)(H,91,109)(H,92,100)(H,93,111)(H4,75,76,81)(H4,77,78,82)(H,112,113,114)/t41-,42-,50-,51-,52-,53-,54-,55-,59-,60-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJDKLTODLUQZKG-MYCAOZRRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C)C(=O)NCCNC1=CC=CC2=C1C=CC=C2S(=O)(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C3=CC=C(C=C3)N=NC4=CC=C(C=C4)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NCCNC1=CC=CC2=C1C=CC=C2S(=O)(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)C3=CC=C(C=C3)N=NC4=CC=C(C=C4)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C73H109N23O18S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001043879 | |

| Record name | N2-[4-[2-[4-(Dimethylamino)phenyl]diazenyl]benzoyl]-L-arginylglycyl-L-valyl-L-valyl-L-asparaginyl-L-alanyl-L-seryl-L-seryl-L-arginyl-L-leucyl-N-[2-[(5-sulfo-1-naphthalenyl)amino]ethyl]-L-alaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001043879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1628.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163265-38-1 | |

| Record name | N2-[4-[2-[4-(Dimethylamino)phenyl]diazenyl]benzoyl]-L-arginylglycyl-L-valyl-L-valyl-L-asparaginyl-L-alanyl-L-seryl-L-seryl-L-arginyl-L-leucyl-N-[2-[(5-sulfo-1-naphthalenyl)amino]ethyl]-L-alaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001043879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。